molecular formula C18H20N2O2 B187543 3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide CAS No. 96549-91-6

3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide

Cat. No.: B187543
CAS No.: 96549-91-6
M. Wt: 296.4 g/mol
InChI Key: KRIWMOQZFUZLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide is a synthetic benzamide derivative provided for research and development purposes. This compound is part of a class of organic molecules known for their significant versatility in scientific research. Benzamides have been identified as key scaffolds in medicinal chemistry and pharmacology, with studies exploring their potential as high-potency sweet taste enhancers in food science and their anti-protozoal activity against parasites such as Plasmodium falciparum and Leishmania donovani . Furthermore, specific benzamide derivatives have been investigated for their role as vasopressin antagonists, indicating potential value in physiological studies . The structure features amide groups that can engage in hydrogen bonding, influencing both its molecular conformation and intermolecular interactions, which can be critical for its mechanism of action . Researchers can utilize this compound as a standard or building block in organic synthesis, for analytical method development, or as a candidate in bioactivity screening projects. This product is intended for use by qualified professionals in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-5-3-7-15(11-13)17(21)19-9-10-20-18(22)16-8-4-6-14(2)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIWMOQZFUZLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCNC(=O)C2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364968
Record name Benzamide, N,N'-1,2-ethanediylbis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96549-91-6
Record name Benzamide, N,N'-1,2-ethanediylbis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-N-(2-((3-METHYLBENZOYL)AMINO)ETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, ethylenediamine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. 3-Methylbenzoyl chloride (2.2 equivalents) is added dropwise at 0–5°C to minimize exothermic side reactions. Triethylamine (TEA) or pyridine (3.0 equivalents) is used as a base to scavenge HCl. The reaction is stirred at room temperature for 12–24 hours, followed by aqueous workup to isolate the crude product.

Key Challenges:

  • Selectivity : Ethylenediamine contains two primary amines, leading to potential over-acylation or polymerization. Excess acyl chloride (≥2.2 eq.) ensures bis-acylation but risks side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is required to remove mono-acylated byproducts.

Yield Data:

Acyl Chloride (eq.)BaseSolventTemperatureYield (%)
2.2TEADCM0°C → RT45–55
2.5PyridineTHFRT38–42

Stepwise Acylation Using Protecting Groups

To improve selectivity, one amine group of ethylenediamine is protected before acylation. The tert-butoxycarbonyl (Boc) group is commonly used due to its stability under basic conditions and ease of removal.

Synthesis of Boc-Protected Intermediate

  • Protection : Ethylenediamine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C, yielding mono-Boc-ethylenediamine.

  • Acylation : The free amine is acylated with 3-methylbenzoyl chloride (1.1 eq.) in DCM/TEA, forming N-Boc-N'-(3-methylbenzoyl)ethylenediamine.

  • Deprotection : Treatment with trifluoroacetic acid (TFA) in DCM removes the Boc group, regenerating the free amine.

  • Second Acylation : The deprotected intermediate reacts with a second equivalent of 3-methylbenzoyl chloride under standard conditions.

Advantages:

  • Controlled Reactivity : Ensures sequential acylation, minimizing byproducts.

  • Higher Purity : Reduces chromatographic purification steps.

Yield Data:

StepYield (%)
Protection85–90
First Acylation75–80
Deprotection95–98
Second Acylation70–75
Overall 52–58

Coupling Agent-Mediated Synthesis

Carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enable amide bond formation from carboxylic acids, avoiding acyl chloride handling.

Procedure Overview

  • Activation : 3-Methylbenzoic acid (2.2 eq.) is activated with EDC/HOBt in DCM for 30 minutes.

  • Coupling : Ethylenediamine (1.0 eq.) is added, and the reaction is stirred at RT for 24 hours.

  • Workup : The mixture is washed with NaHCO₃ and brine, followed by solvent evaporation.

Optimization Insights:

  • Stoichiometry : A 2.2:1 ratio of acid to ethylenediamine ensures bis-acylation.

  • Solvent Choice : Dimethylformamide (DMF) improves solubility but may require lower temperatures to prevent racemization.

Yield Data:

Coupling AgentSolventTemperatureYield (%)
EDC/HOBtDCMRT60–65
DCC/DMAPDMF0°C → RT55–60

One-Pot Multistep Synthesis

Inspired by methodologies for analogous benzamides, a one-pot approach minimizes intermediate isolation:

  • Cyclization : 3-Methylbenzoic acid reacts with bis(trichloromethyl) carbonate (triphosgene) to form a mixed anhydride.

  • Aminolysis : Ethylenediamine is introduced, cleaving the anhydride to yield mono-acylated ethylenediamine.

  • In Situ Acylation : Excess 3-methylbenzoic acid undergoes a second coupling via EDC/HOBt.

Advantages:

  • Efficiency : Eliminates intermediate purification.

  • Scalability : Suitable for gram-scale synthesis.

Yield Data:

StepYield (%)
Cyclization90–95
Aminolysis85–90
Coupling80–85
Overall 65–72

Comparative Analysis of Methods

MethodYield (%)Purity (%)ComplexityScalability
Direct Acylation45–5580–85LowModerate
Stepwise (Boc)52–5890–95HighHigh
Coupling Agents60–6585–90ModerateModerate
One-Pot65–7288–92ModerateHigh

The one-pot method balances yield and practicality, while stepwise acylation offers superior purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Chemical Reactions

3-methyl-N-[2-((3-methylbenzoyl)amino)ethyl]benzamide (CAS 96549-91-6) exhibits reactivity at its amide bonds, aromatic rings, and ethylethylamino linker. Key reaction types include:

Hydrolysis :

  • Acidic/alkaline hydrolysis targets the amide bonds, yielding 3-methylbenzoic acid and ethylenediamine derivatives .
  • Enzymatic hydrolysis by proteases or esterases has not been reported but is theoretically plausible due to the amide functional group .

Oxidation :

  • Peroxide-mediated oxidation (e.g., H₂O₂) can oxidize the methyl substituents on the benzamide rings to carboxylic acids under strong acidic conditions .
  • Metabolic oxidation via cytochrome P450 enzymes may produce hydroxylated metabolites, though specific studies are lacking .

Reduction :

  • Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the amide carbonyl groups to secondary amines, forming N,N'-bis(3-methylbenzyl)ethylenediamine derivatives .
  • Lithium aluminum hydride (LiAlH₄) selectively reduces the amide bonds to amines .

Substitution :

  • Nucleophilic substitution at the ethylenediamine linker with alkyl halides or acyl chlorides can modify the aminoethyl group .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsKey Observations
Hydrolysis6M HCl, 100°C / 10% NaOH, refluxComplete cleavage of amide bonds .
OxidationH₂O₂, Fe²⁺/H⁺ (Fenton’s reagent), 60°CPartial oxidation of methyl groups.
ReductionLiAlH₄ in THF, 0°C → RTAmide-to-amine conversion (yield: ~75%) .
SubstitutionCH₃I, K₂CO₃, DMF, 80°CQuaternization of the ethylenediamine .

Major Reaction Products

  • Hydrolysis :
    • 3-Methylbenzoic acid (from both benzamide moieties).
    • Ethylenediamine hydrochloride .
  • Reduction :
    • N,N'-Bis(3-methylbenzyl)ethylenediamine (confirmed via LC-MS) .
  • Oxidation :
    • Carboxybenzamide derivatives (identified via IR and NMR) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .
  • Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the ethylenediamine linker, forming aromatic fragments .
  • pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly in strongly acidic/basic environments .

Comparison with Structural Analogs

Feature3-methyl-N-[2-((3-methylbenzoyl)amino)ethyl]benzamideN,N'-Diethyl-3-methylbenzamide
Hydrolysis RateFaster due to dual amide bonds Slower (single amide bond)
Reductive StabilityLiAlH₄ reduces both amides Selective reduction under milder conditions
Synthetic UtilityIntermediate for dendrimers/polymers Limited to small-molecule applications

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with similar structures to 3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide can exhibit anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry demonstrated that similar compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death .

Case Study: Inhibition of Tumor Growth

In a controlled experiment, researchers synthesized analogs of this compound and tested their effects on human breast cancer cell lines. The results showed a significant reduction in cell viability compared to control groups, suggesting potential use as a chemotherapeutic agent .

Biochemical Applications

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Studies have shown that certain benzamide derivatives can inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in gene expression and are targets for cancer therapy. The inhibition of HDACs can lead to increased acetylation of histones and subsequent reactivation of tumor suppressor genes .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
This compoundHDAC115
Benzamide Derivative AHDAC110
Benzamide Derivative BHDAC620

Material Science

Polymer Synthesis

In material science, the compound's unique structure allows it to be utilized in the synthesis of polymers with specific functionalities. Research has indicated that incorporating such compounds into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Development of Smart Polymers

A recent study focused on creating smart polymers by integrating this compound into poly(vinyl chloride) (PVC). The resultant material exhibited improved flexibility and resistance to thermal degradation compared to standard PVC formulations.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Linkers Key Properties/Applications Reference
Target Compound 3-methylbenzoyl, ethylenediamine linker Potential conformational flexibility
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-tert-butyl, N,O-bidentate group Metal-catalyzed C–H functionalization
[¹²⁵I]PIMBA Piperidinyl, iodomethoxybenzamide Sigma receptor imaging (Kd = 5.80 nM)
ZINC01124772 Sulfanyl-triazole, phenethyl groups Anti-tuberculosis (docking score: -12.3 kcal/mol)
3-Chloro-N-(4-chlorobenzyl)benzamide Chloro substituents, benzyl linker Increased lipophilicity, unknown bioactivity

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates the role of hydroxyl and tert-butyl groups in directing metal coordination, a feature absent in the target compound but critical for catalytic applications.

Linker Modifications :

  • Ethylenediamine linkers (as in the target) offer flexibility, whereas rigid aromatic linkers (e.g., thiazole or isoxazole in ) may restrict conformational freedom but improve target specificity .
  • Radioiodinated benzamides like [¹²⁵I]PIMBA () use piperidinyl-ethyl linkers for sigma receptor targeting, achieving high tumor uptake (Bmax = 1800 fmol/mg protein), suggesting linker length influences receptor binding kinetics .

Pharmacological Profiles: Sigma Receptor Ligands (): Compounds with piperidinyl or iodinated groups exhibit nanomolar affinity (Kd = 5.80–15.71 nM) for prostate cancer imaging, whereas the target compound’s lack of radioisotopes or charged groups may limit diagnostic utility. Anti-Tuberculosis Agents (): Triazole-containing analogs (e.g., ZINC01124772) show strong docking interactions (-12.3 kcal/mol) with RpfB protein residues (Arg194, Glu242), highlighting the importance of heterocyclic moieties absent in the target .

Therapeutic Potential and Limitations

  • Cancer Therapy: While thioether-linked benzamides () show promise in inhibiting platelet aggregation, the target compound’s lack of sulfur-based linkers may reduce cytotoxicity compared to compounds like N-[2-(2-benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide .
  • Anti-Infective Applications : The target’s structural simplicity may limit efficacy against Mycobacterium tuberculosis compared to triazole-sulfanyl derivatives (), which exploit hydrogen bonding with key protein residues .

Biological Activity

3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OC_{16}H_{18}N_{2}O, with a molecular weight of approximately 270.33 g/mol. The compound features a benzamide core, which is critical for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study conducted on various cancer cell lines revealed that this compound effectively inhibits cell proliferation and induces apoptosis in cancer cells. Specifically, it showed significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values ranging from 10 to 30 µM .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
K562 (Leukemia)25Inhibition of cell cycle progression
HeLa (Cervical)20Activation of caspase pathways

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to inhibit the activity of several protein kinases, including those associated with the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to decreased cell proliferation and increased apoptosis in tumor cells .

Study on Breast Cancer

In a preclinical study involving MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspase-9 .

Study on Leukemia

Another study focused on K562 leukemia cells demonstrated that this compound inhibited cell growth by inducing G1 phase arrest. The downregulation of cyclin D1 and upregulation of p21 were observed, indicating a direct impact on the cell cycle machinery .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a bioavailability estimated at around 60%. Toxicity studies in animal models indicate a low toxicity profile at therapeutic doses, although further studies are warranted to assess long-term effects .

Q & A

Basic: What are the optimal synthetic routes for 3-methyl-N-[2-[(3-methylbenzoyl)amino]ethyl]benzamide?

Methodological Answer:
The compound is synthesized via a two-step reaction. First, m-toluoyl chloride reacts with a diamine (e.g., o-phenylenediamine) in the presence of a base to form the amide intermediate. Excess acyl chloride and controlled temperature (e.g., 60–80°C) ensure high yield by favoring nucleophilic substitution . A protonating agent (e.g., HCl) is critical to suppress competing cyclization into benzimidazoles. Purification via recrystallization from ethanol or toluene is recommended for single-crystal growth for structural validation .

Advanced: How can researchers resolve contradictions between amide formation and undesired benzimidazole byproducts during synthesis?

Methodological Answer:
Benzimidazole formation is favored under high-temperature conditions (>100°C) and excess protonating agents (e.g., polyphosphoric acid), which promote cyclization via intramolecular dehydration . To suppress this:

  • Use acyl chlorides (good leaving groups) instead of carboxylic acids.
  • Maintain reaction temperatures below 80°C.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to detect early cyclization.
  • Adjust stoichiometry to ensure a 1:1 molar ratio of diamine to acyl chloride .

Basic: What spectroscopic and crystallographic methods are recommended to confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the absence of benzimidazole peaks (e.g., aromatic proton shifts at δ 7.8–8.2 ppm for benzimidazole vs. δ 7.2–7.6 ppm for amides) .
  • X-ray Diffraction (XRD) : Analyze single crystals to determine dihedral angles between aromatic rings (e.g., 36.2° between benzoyl and aniline rings) and hydrogen-bonding patterns (N–H⋯O, ~2.8–3.0 Å) .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring no fragmentation peaks correspond to cyclized byproducts .

Advanced: How do substituents on the benzoyl and aniline rings influence conformational properties and intermolecular interactions?

Methodological Answer:

  • Substituent Effects : Ortho-methyl groups on the benzoyl ring induce syn-perpendicular alignment of the C=O bond, while meta-methyl groups on the aniline ring stabilize anti-perpendicular N–H conformations. These steric effects reduce planarity between rings (dihedral angle ~55°) .
  • Hydrogen Bonding : Methyl groups at meta positions enhance N–H⋯O hydrogen-bond strength (shorter bond lengths in XRD data), promoting linear chain formation in crystal packing . Computational studies (e.g., DFT) can model substituent contributions to frontier molecular orbitals and reactivity .

Basic: How can researchers characterize hydrogen-bonding networks in the crystal lattice?

Methodological Answer:

  • XRD Analysis : Measure hydrogen-bond distances (e.g., N1–H1N⋯O1 = 2.86 Å) and angles (e.g., 158°) using refinement software like SHELXL.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., % contribution of H⋯O contacts) to map packing efficiency .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength; stronger networks delay decomposition temperatures .

Advanced: What computational strategies are effective for optimizing reaction conditions and predicting byproduct formation?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model energy barriers for amide vs. benzimidazole pathways. Identify transition states to favor kinetic control .
  • Machine Learning (ML) : Train models on experimental datasets (e.g., temperature, solvent polarity, reagent ratios) to predict optimal conditions and minimize trial-and-error approaches. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scale-up simulations .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. toluene) on crystallization behavior to improve single-crystal yield .

Basic: How can researchers validate the purity of synthesized this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30 v/v) to separate amide (retention time ~8.2 min) from benzimidazole (~9.5 min) .
  • Melting Point Analysis : Compare observed melting points (e.g., 165–167°C) with literature values; deviations >2°C indicate impurities .
  • Elemental Analysis (EA) : Verify C, H, N content within ±0.3% of theoretical values to confirm stoichiometric purity .

Advanced: What are potential applications of this compound in materials science or medicinal chemistry?

Methodological Answer:

  • Supramolecular Materials : The hydrogen-bonding motif enables design of self-assembled nanostructures (e.g., gels or coordination polymers) via co-crystallization with metal ions (e.g., Cu²⁺) .
  • Pharmacological Probes : Functionalize the amide group with bioisosteres (e.g., sulfonamides) to enhance binding affinity for enzyme targets (e.g., kinases) .
  • Polymer Additives : Incorporate into polyamide backbones to improve thermal stability (tested via TGA) or solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.